2-Carboxyphenol-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSDEFSMJLZEOE-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676139 | |
| Record name | 2-Hydroxy(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78646-17-0 | |
| Record name | 2-Hydroxy(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthesis and Isotopic Characterization of Salicylic Acid D4
Synthetic Methodologies for Deuterium (B1214612) Incorporation in Aromatic Systems
The introduction of deuterium atoms into aromatic systems, especially with specific regiochemistry, requires advanced synthetic strategies. For Salicylic (B10762653) Acid-d4, the deuterium atoms are located on the aromatic ring, specifically at positions 3, 4, 5, and 6 of the benzene (B151609) ring, relative to the carboxyl and hydroxyl groups.
Regiospecific Deuteration Strategies for Salicylic Acid Precursors
Deuteration of aromatic rings can be achieved through various methods, including electrophilic aromatic substitution with deuterated reagents or metal-catalyzed hydrogen-deuterium (H/D) exchange reactions. For salicylic acid, methods that target the aromatic ring hydrogens are employed.
Metal-Catalyzed H/D Exchange: Platinum (Pt) and Palladium (Pd) catalysts, often supported on carbon (Pt/C, Pd/C), are frequently used for the H/D exchange on aromatic rings acs.orgresearchgate.netrsc.orgthieme-connect.com. These reactions typically utilize deuterium gas (D₂) or deuterium oxide (D₂O) as the deuterium source under controlled conditions. Studies have shown that platinum catalysts, in particular, exhibit a higher tendency towards deuteration of aromatic positions compared to palladium catalysts, which may favor aliphatic sites researchgate.net. The use of mixed catalyst systems, such as Pd/C and Ir/C, has also been reported to improve deuteration efficiencies for compounds like salicylic acid acs.org. Silver triflate (AgOTf) has also been identified as a catalyst for regioselective deuteration of (hetero)arenes rsc.org.
Electrophilic Aromatic Substitution: While less common for achieving specific polydeuteration on pre-formed aromatic rings without activating groups, electrophilic deuteration using reagents like D₂SO₄ or DCl in the presence of a Lewis acid can introduce deuterium. However, achieving the precise d4 substitution pattern on salicylic acid directly via this method can be challenging due to competing reactions and regioselectivity issues.
Metal-Free Catalysis: More recent advancements include metal-free catalytic approaches using deuterated solvents like HFIP-d1 in conjunction with D₂O, which have shown efficacy in deuterating phenols and other aromatic compounds under ambient conditions researchgate.net.
The specific synthesis of Salicylic Acid-d4 (2-Hydroxybenzoic-3,4,5,6-d4 acid) implies a strategy that effectively labels all four available aromatic ring positions. This often involves optimized H/D exchange conditions to achieve high isotopic incorporation at the desired sites.
Purification and Isolation Techniques for Salicylic Acid-d4
Following synthesis, the crude Salicylic Acid-d4 must be purified to remove unreacted starting materials, byproducts, and any incompletely deuterated species. Standard chemical purification techniques are employed:
Recrystallization: This is a common method for purifying solid organic compounds, leveraging differences in solubility in various solvents.
Chromatography: Techniques such as column chromatography (using silica (B1680970) gel or reversed-phase materials) and High-Performance Liquid Chromatography (HPLC) are essential for separating and isolating the target compound with high purity. Preparative HPLC is often used to obtain highly pure material for analytical standards.
Extraction and Washing: Liquid-liquid extraction and washing steps are typically performed to remove inorganic salts and polar impurities.
The purity of the final product is critical, especially when it is intended for use as an internal standard, where even minor impurities can affect quantitative accuracy.
Spectroscopic and Chromatographic Validation of Salicylic Acid-d4
Rigorous analytical characterization is indispensable to confirm the identity, structural integrity, and isotopic purity of synthesized Salicylic Acid-d4.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation
NMR spectroscopy is a cornerstone for confirming the structure and the precise location of deuterium atoms within a molecule.
Proton NMR (¹H NMR): In ¹H NMR spectra, the signals corresponding to the hydrogen atoms that have been replaced by deuterium will be absent or significantly diminished. For Salicylic Acid-d4, the aromatic proton signals would be expected to be greatly reduced or absent, confirming deuteration at these positions rsc.orgcdnsciencepub.comsigmaaldrich.comlibretexts.org. The hydroxyl (-OH) and carboxylic acid (-COOH) protons may still be visible, although their positions can be affected by solvent and exchange phenomena libretexts.orgacdlabs.com.
Deuterium NMR (²H NMR): This technique directly detects the deuterium nuclei, providing definitive evidence for the presence and location of deuterium atoms. A ²H NMR spectrum of Salicylic Acid-d4 would show distinct signals corresponding to the deuterated aromatic positions sigmaaldrich.comepj-conferences.org.
Carbon NMR (¹³C NMR): ¹³C NMR can reveal subtle changes in chemical shifts due to the deuterium isotope effect (DIE). The presence of deuterium on adjacent carbons can cause upfield shifts in the ¹³C signals, providing further confirmation of the deuteration pattern cdnsciencepub.comrsc.org.
High-Resolution Mass Spectrometry for Isotopic Purity Determination
High-Resolution Mass Spectrometry (HRMS) is the primary technique for determining the exact mass of a molecule and, consequently, its isotopic composition and purity.
Mass Determination: Salicylic Acid-d4 has the molecular formula C₇H₂D₄O₃. Its monoisotopic mass is approximately 142.0456 Da. HRMS can accurately measure this mass, distinguishing it from the parent compound (Salicylic Acid, C₇H₆O₃, ~138.0266 Da) and other potential isotopologs synzeal.comsynzeal.com.
Isotopic Purity Calculation: The isotopic purity of Salicylic Acid-d4 is determined by analyzing the relative intensities of the molecular ion peak and other isotopologs (e.g., d0, d1, d2, d3, d5, d6 species) in the mass spectrum. This is typically achieved by integrating the extracted ion chromatograms (EICs) for each isotopolog and calculating the percentage of the desired d4 species rsc.orgresearchgate.netalmacgroup.comresearchgate.net. Advanced HRMS techniques, such as those employing Time-Of-Flight (TOF) analyzers, provide the necessary resolution to accurately differentiate between closely related isotopic masses researchgate.netalmacgroup.comalmacgroup.com. The goal is to achieve high isotopic purity, often exceeding 98% or 99% rsc.org.
Chromatographic Purity Assessment of Synthesized Salicylic Acid-d4
Chromatographic methods are employed to assess the chemical purity of Salicylic Acid-d4, ensuring the absence of organic impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate Salicylic Acid-d4 from any residual starting materials, synthetic byproducts, or degradation products. A typical analysis involves a C-18 reversed-phase column with a mobile phase composed of acetonitrile (B52724) and water, often with a small amount of acid modifier. Detection is commonly performed using UV absorbance at wavelengths around 205 nm or 210 nm industry.gov.au. The purity is quantified based on the peak area percentage of the main Salicylic Acid-d4 peak relative to the total integrated peak area. High-purity standards typically exhibit >99% purity by HPLC industry.gov.au.
Gas Chromatography (GC): GC, often coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), can also be used for purity assessment, particularly for volatile compounds.
These analytical techniques collectively ensure that Salicylic Acid-d4 meets the stringent quality requirements for its intended applications.
Bioanalytical Method Development and Validation Utilizing Salicylic Acid D4
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications of Salicylic (B10762653) Acid-d4 as Internal Standard
LC-MS/MS is a widely adopted technique for the quantification of salicylic acid due to its high sensitivity, selectivity, and throughput researchgate.netnih.govnih.govresearchgate.netnih.govnih.govcreative-proteomics.com. Salicylic Acid-d4 is frequently employed to enhance the accuracy and precision of these analyses.
Optimization of Sample Preparation Techniques for Complex Biological Matrices
Effective sample preparation is paramount to minimize matrix effects and ensure efficient analyte recovery. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) chromatographyonline.comnih.gov. For biological samples like plasma or serum, protein precipitation using acetonitrile (B52724) or methanol (B129727) is a frequent first step, often followed by LLE or direct injection of the supernatant researchgate.netresearchgate.netoup.com. The choice of extraction solvent and procedure is optimized to maximize salicylic acid recovery while removing interfering endogenous compounds. For instance, extraction with 0.1% hydrochloric acid in methanol has been reported for feed samples, followed by reconstitution in 50% acetonitrile nih.govresearchgate.net. In human plasma, a simple liquid-liquid extraction or protein precipitation with acetonitrile has been utilized researchgate.netresearchgate.net. The use of Salicylic Acid-d4 in these procedures helps to correct for any losses or variations during these steps chromatographyonline.com.
Development of Chromatographic Separation Methods for Salicylic Acid and its Analogs
Chromatographic separation is critical for resolving salicylic acid from other matrix components and potential metabolites or analogs. Reversed-phase chromatography, particularly using C18 columns, is commonly employed researchgate.netnih.govnih.govnih.govresearchgate.net. Mobile phases typically consist of a mixture of an aqueous buffer (e.g., formic acid or ammonium (B1175870) formate (B1220265) solutions) and an organic solvent like acetonitrile or methanol, often run under gradient elution conditions to achieve optimal separation within a reasonable timeframe nih.govnih.govresearchgate.net. For example, a gradient elution using 0.1% formic acid and acetonitrile has been reported, with a total run time of 8 minutes nih.govresearchgate.net. The separation of salicylic acid and its deuterated analog, Salicylic Acid-d4, is typically achieved simultaneously due to their very similar retention times, ensuring that both are subjected to the same chromatographic conditions and potential matrix effects nih.govoup.comresearchgate.netchalmers.sefrontiersin.orgcore.ac.uk.
Tandem Mass Spectrometry Parameters for Salicylic Acid-d4 Quantitation
In LC-MS/MS, quantification is typically performed using Multiple Reaction Monitoring (MRM) researchgate.netnih.govresearchgate.netnih.govoup.comcore.ac.uk. The precursor ion and product ion transitions are specific for each analyte and its internal standard. For salicylic acid and Salicylic Acid-d4, these transitions are optimized for maximum sensitivity and selectivity. For instance, common transitions for salicylic acid (SA) are m/z 137.0 → 93.0, and for acetylsalicylic acid (ASA) are m/z 179.0 → 137.0 researchgate.netnih.govresearchgate.netnih.govresearchgate.net. Corresponding transitions for Salicylic Acid-d4 (SA-d4) would involve the deuterated ions, such as m/z 141.0 → 97.0 nih.gov. The ionization mode is often negative electrospray ionization (ESI) nih.govresearchgate.netchalmers.sefrontiersin.org. Optimization of source parameters like cone voltage and collision energy is crucial for achieving optimal signal-to-noise ratios.
Method Validation for Sensitivity, Selectivity, and Reproducibility in Biological Samples
Method validation is essential to ensure the reliability of the analytical results. Key parameters include sensitivity (Limit of Quantification - LOQ, Limit of Detection - LOD), selectivity, accuracy, precision (repeatability and reproducibility), linearity, and stability researchgate.netnih.govnih.govresearchgate.netnih.govfrontiersin.org.
Sensitivity: LOQ values for salicylic acid in various matrices have been reported to be as low as 0.05 mg/kg in compound feed nih.govresearchgate.net, 30 ng/mL in plasma nih.gov, and 80 ng/mL in plasma researchgate.netresearchgate.net.
Selectivity: Achieved through the combination of chromatographic separation and mass spectrometric detection, particularly MRM, which targets specific precursor-product ion transitions, minimizing interference from other compounds researchgate.netnih.govnih.gov.
Linearity: Calibration curves generated using Salicylic Acid-d4 as an internal standard typically show excellent linearity over a wide concentration range, with R² values often exceeding 0.99 nih.govresearchgate.netnih.gov. For example, linear ranges from 0.05 to 2.0 mg/kg for feed samples nih.govresearchgate.net and 10-15000 ng/mL for human plasma researchgate.net have been reported.
Precision and Accuracy: Repeatability and reproducibility (expressed as %CV or %RSD) are generally maintained below 15%, and recoveries are typically between 95-105% when using a stable isotope-labeled internal standard like Salicylic Acid-d4 nih.govresearchgate.netnih.govresearchgate.net. For instance, recoveries ranging from 98.3% to 101% with repeatability below 15% have been documented nih.govresearchgate.net.
Table 1: Representative Method Validation Parameters for Salicylic Acid using Salicylic Acid-d4 (LC-MS/MS)
| Parameter | Typical Value/Range | Reference |
| Limit of Quantification | 0.05 mg/kg (feed), 30 ng/mL (plasma) | nih.govnih.govresearchgate.net |
| Linearity (R²) | > 0.99 | nih.govresearchgate.netnih.gov |
| Recovery | 95-105% | nih.govnih.govresearchgate.net |
| Repeatability (%CV) | < 15% | nih.govresearchgate.netresearchgate.net |
| Reproducibility (%CV) | < 15% | nih.govresearchgate.netresearchgate.net |
| Matrix Effect | Minimized by stable isotope-labeled internal standard | chromatographyonline.comcreative-proteomics.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies Incorporating Salicylic Acid-d4
GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. Salicylic acid, being a polar molecule with a carboxylic acid and a hydroxyl group, requires derivatization to enhance its volatility and thermal stability for GC-MS analysis researchgate.netresearchgate.netanalytice.comspringernature.com. Salicylic Acid-d4 can also serve as an internal standard in these GC-MS methods.
Derivatization Strategies for GC-MS Analysis of Salicylic Acid
The most common derivatization strategy for salicylic acid involves silylation, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) researchgate.netresearchgate.netanalytice.comtcichemicals.com. These reagents convert the polar hydroxyl and carboxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers and esters, respectively.
BSTFA: Often used with a catalyst like trimethylchlorosilane (TMCS) researchgate.nettcichemicals.com. Optimal conditions for BSTFA derivatization of salicylic acid typically involve heating at temperatures around 120°C for 60 minutes researchgate.net.
MSTFA: Also effective for silylation and has been used in various GC-MS applications researchgate.nettcichemicals.com.
The derivatization process is crucial for achieving good chromatographic peak shape and sensitivity. The presence of Salicylic Acid-d4, derivatized under the same conditions as the native analyte, ensures that any variability introduced during the derivatization step is accounted for in the quantification researchgate.netcaymanchem.com.
Table 2: Common Derivatization Reagents for Salicylic Acid GC-MS Analysis
| Derivatization Reagent | Target Functional Groups | Typical Reaction Conditions (Example) | Notes | Reference |
| BSTFA | -OH, -COOH | 120°C, 60 min | Often used with TMCS as catalyst. Enhances volatility and thermal stability. | researchgate.nettcichemicals.com |
| MSTFA | -OH, -COOH | Varies (e.g., 60°C for 20 min or room temp.) | Similar to BSTFA, effective for silylation. | researchgate.nettcichemicals.com |
Optimization of GC Separation and MS Detection for Deuterated Analogs
The successful quantitative analysis of salicylic acid in complex biological matrices often necessitates careful optimization of both chromatographic separation and mass spectrometric detection. Deuterated analogs like Salicylic Acid-d4 are designed to co-elute chromatographically with their non-deuterated counterparts while being distinguishable by their mass, thereby improving assay specificity and accuracy.
Gas Chromatography (GC) Separation: Optimizing GC separation for salicylic acid and its deuterated analogs typically involves selecting appropriate stationary phases, temperature programming, and carrier gas flow rates. While specific details for Salicylic Acid-d4 are often embedded within broader method development studies for salicylic acid, general GC parameters for similar compounds can be inferred. For instance, a common approach involves using capillary columns with non-polar or mid-polar stationary phases, such as those with phenyl-methyl siloxane (e.g., DB-5ms, HP-5) researchgate.netoup.com.
A typical GC temperature program might start at a lower temperature (e.g., 80°C) for a brief period to ensure initial separation, followed by a gradual ramp to higher temperatures (e.g., 250-290°C) to elute the analytes and potential matrix interferences oup.comresearchgate.net. Helium is frequently employed as the carrier gas due to its inertness and efficiency. Injection techniques, such as pulsed splitless injection, are often used to maximize analyte transfer to the column oup.com. The goal is to achieve baseline separation between Salicylic Acid-d4 and salicylic acid, as well as from other co-extracted compounds, to prevent signal overlap and ensure accurate quantification.
Mass Spectrometry (MS) Detection: Mass spectrometry, particularly in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes, is crucial for sensitive and selective detection. For GC-MS analysis, Electron Ionization (EI) is a common ionization technique for volatile and semi-volatile compounds like salicylic acid derivatives oup.comresearchgate.net.
When using Salicylic Acid-d4 as an internal standard, the MS is tuned to detect specific ions characteristic of both the analyte and the internal standard. Salicylic acid (C7H6O3) has a molecular weight of approximately 138.12 Da, while Salicylic Acid-d4 (C7H2D4O3) has a molecular weight of approximately 142.14 Da, representing a mass shift of +4 Da due to deuterium (B1214612) labeling. Researchers typically monitor the molecular ions or characteristic fragment ions. For example, in EI mode, transitions like m/z 137→93 for salicylic acid and m/z 141→97 for Salicylic Acid-d4 have been reported nih.govunina.it. Other fragment ions, such as m/z 120 for salicylic acid and m/z 124 for Salicylic Acid-d4 (corresponding to M-18), are also utilized researchgate.net. The optimization of collision energy and other MS parameters in MRM mode is critical for maximizing signal-to-noise ratios and ensuring the specificity required for complex biological matrices.
Data Table 1: Representative GC-MS Parameters for Salicylic Acid Analysis with Deuterated Standards
| Parameter | Value/Type | Reference |
| GC Column | HP-5ms or equivalent (30m x 0.25mm x 0.25µm) | researchgate.netoup.comresearchgate.net |
| Carrier Gas | Helium | oup.comresearchgate.net |
| Oven Program | 80°C (1 min) -> 10°C/min -> 250°C (5 min) | oup.comresearchgate.net |
| Injection Mode | Pulsed Splitless | oup.com |
| Injection Temp. | 250-270°C | oup.comresearchgate.net |
| Ionization Mode | Electron Ionization (EI) | oup.comresearchgate.net |
| MS Detection | Selected Ion Monitoring (SIM) or MRM | researchgate.netnih.gov |
| Monitored Ions | Salicylic Acid: m/z 137/93; SA-d4: m/z 141/97 | nih.govunina.it |
| Salicylic Acid: m/z 138/120; SA-d4: m/z 142/124 | researchgate.net |
Note: Specific parameters may vary based on the exact matrix and instrumentation used.
Quantitative Analysis Enhancement through Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a gold standard technique for accurate quantitative analysis, especially in complex matrices. It relies on the principle of adding a known amount of an isotopically labeled analog (the internal standard) to the sample before any extraction or processing steps. Salicylic Acid-d4 serves as an exceptional internal standard for the quantification of salicylic acid due to its near-identical chemical and physical properties to the analyte, ensuring that it undergoes similar losses during sample preparation and similar ionization and fragmentation behavior in the mass spectrometer.
Mechanism of Enhancement: The primary advantage of using an isotopically labeled internal standard like Salicylic Acid-d4 in IDMS is its ability to compensate for variations that can occur during sample preparation and instrumental analysis. These variations can include:
Sample Loss: Incomplete extraction, transfer losses, or adsorption to surfaces.
Matrix Effects: Co-extracted compounds from the biological matrix can suppress or enhance the ionization of the analyte, affecting signal intensity.
Instrumental Drift: Fluctuations in instrument performance over time.
By adding a known quantity of Salicylic Acid-d4, the ratio of the signal intensity of the analyte (salicylic acid) to the signal intensity of the internal standard (Salicylic Acid-d4) is measured. Since both compounds are expected to be affected similarly by the aforementioned factors, this ratio remains constant and accurate, irrespective of the absolute amount of each compound present or any losses incurred. This significantly improves the accuracy and precision of the final quantification.
Research Findings and Validation: Studies have demonstrated the effectiveness of Salicylic Acid-d4 as an internal standard in various bioanalytical applications. For instance, methods employing Salicylic Acid-d4 have achieved low limits of quantification (LOQ), such as 0.5 ng/mL in plasma researchgate.net, and demonstrated high accuracy and precision, with intra- and inter-day relative standard deviations (RSDs) typically below 15% and accuracies within ±15% of theoretical values nih.govnih.gov. Recovery studies have also shown good performance, often exceeding 85% nih.gov.
The use of IDMS with Salicylic Acid-d4 has been validated for various matrices, including serum and plasma nih.govunina.itnih.gov. For example, a GC-MS method utilizing Salicylic Acid-d4 as an internal standard for quantifying salicylic acid in human serum reported a detection limit of 0.6 ng and a quantification limit of 2 ng, with mean recovery of 85% ± 6% nih.gov. Another study validating an LC-MS/MS method for aspirin (B1665792) and salicylic acid used Salicylic Acid-d4 as an internal standard, achieving LOQs of 80 ng/mL for SA and demonstrating the method's suitability for pharmacokinetic studies nih.gov. The robustness of this approach is further highlighted by its application in studies requiring precise measurement of salicylic acid in plant tissues and biological fluids, where accurate compensation for matrix effects is paramount nih.govfrontiersin.orgtum.de.
Data Table 2: Performance Metrics of IDMS Methods Utilizing Salicylic Acid-d4
| Performance Metric | Typical Range/Value | Notes |
| Linearity (R²) | > 0.99 | Across various concentration ranges |
| Limit of Detection (LOD) | 0.02 - 0.6 ng/mL | Varies by matrix and method |
| Limit of Quantitation (LOQ) | 0.05 - 2 ng/mL | Varies by matrix and method |
| Accuracy | Typically 80-120% of theoretical value | Demonstrates closeness to true value |
| Precision (Intra-day) | < 15% RSD | Reproducibility within a single day's analysis |
| Precision (Inter-day) | < 15% RSD | Reproducibility across different days |
| Recovery | > 85% | Efficiency of analyte extraction and detection |
| Matrix Effect | Minimized by IS | Compensates for interference from sample matrix |
Note: Values are indicative and compiled from various studies; specific performance depends on the assay and matrix.
Pharmacokinetic and Metabolic Research Leveraging Salicylic Acid D4
Investigations into the Biotransformation Pathways of Salicylic (B10762653) Acid Using Deuterated Tracers
The metabolic fate of salicylic acid in the body is complex, involving several biotransformation pathways. While Salicylic Acid-d4 is not typically used as a direct tracer to delineate these pathways, its role as an internal standard is indispensable for the accurate quantification of the metabolites formed from unlabeled salicylic acid. This precision enables researchers to map the metabolic landscape of the parent drug.
Identification and Quantification of Salicylic Acid Metabolites in Biological Systems
The metabolism of salicylic acid primarily occurs in the liver and involves conjugation and oxidation reactions. nih.gov The main metabolites identified through these processes include salicyluric acid, salicyl phenolic glucuronide, salicyl acyl glucuronide, and gentisic acid. nih.govuri.edu
In research aimed at identifying and quantifying these compounds in biological fluids like plasma and urine, Salicylic Acid-d4 is added to the samples as an internal standard. caymanchem.comnih.govmpg.de Because Salicylic Acid-d4 behaves almost identically to the endogenous salicylic acid during sample extraction and chromatographic separation but is distinguishable by its higher mass in the mass spectrometer, it corrects for any sample loss during processing. This ensures that the final calculated concentrations of salicylic acid and its metabolites are highly accurate and reproducible.
Table 1: Major Metabolites of Salicylic Acid
| Metabolite Name | Metabolic Pathway |
|---|---|
| Salicyluric Acid | Conjugation with glycine |
| Salicyl Phenolic Glucuronide | Conjugation with glucuronic acid |
| Salicyl Acyl Glucuronide | Conjugation with glucuronic acid |
This table outlines the primary biotransformation products of salicylic acid, the quantification of which is often facilitated by the use of Salicylic Acid-d4 as an internal standard.
Enzymatic Studies of Salicylic Acid Metabolism with Salicylic Acid-d4
The biotransformation of salicylic acid is governed by specific enzyme systems. The formation of salicyluric acid and salicyl phenolic glucuronide are capacity-limited processes, meaning the enzymes responsible can become saturated at higher salicylate (B1505791) concentrations. nih.gov This saturation follows Michaelis-Menten kinetics. Investigating the kinetics of these enzymes requires precise measurement of the substrate (salicylic acid) and the resulting products (metabolites). Salicylic Acid-d4 is employed in the analytical methods (LC-MS/MS) used in these in vitro and in vivo studies to ensure the quantitative data on which enzyme kinetic models are based is accurate.
Pharmacokinetic Profiling of Salicylic Acid in Preclinical and Clinical Models
Pharmacokinetics describes the journey of a drug through the body: its absorption, distribution, metabolism, and elimination (ADME). Deuterated compounds are exceptionally valuable in these studies, either as tracers or as internal standards for precise quantification.
Absorption, Distribution, and Elimination Studies Utilizing Salicylic Acid-d4
Following oral administration, salicylic acid is rapidly absorbed from the stomach and small intestine. nih.gov It distributes into most body fluids and tissues, with a volume of distribution that can increase at higher doses as plasma protein binding sites become saturated. uri.edu Elimination occurs through both renal excretion of the unchanged drug and, more significantly, through metabolic conversion into the compounds listed in Table 1. nih.govuri.edu
In studies designed to measure these pharmacokinetic parameters, Salicylic Acid-d4 is the internal standard of choice. Its use allows for the construction of accurate plasma concentration-time curves, from which key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) are derived. For instance, pharmacokinetic studies in rats have utilized these methods to characterize the disposition of salicylic acid under various conditions. researchgate.net
Comparative Pharmacokinetics of Salicylic Acid and Acetylsalicylic Acid Metabolites
Acetylsalicylic acid is extensively and rapidly hydrolyzed to salicylic acid during and after absorption. nih.gov Understanding the relative bioavailability and pharmacokinetic profiles of both acetylsalicylic acid and its primary metabolite is crucial. Stable isotope labeling offers a powerful methodology for such comparisons.
In a key study, deuterium-labeled acetylsalicylic acid, synthesized from deuterated salicylic acid, was administered intravenously while unlabeled acetylsalicylic acid was given orally to canine models. nih.gov This dual-tracer approach allowed researchers to simultaneously track the fate of both the intravenously and orally administered drug, providing precise data on the systemic availability and kinetics of both the parent drug and its metabolite, salicylic acid. nih.gov This type of study design, which relies on the unique properties of deuterated compounds like Salicylic Acid-d4, is essential for definitive pharmacokinetic assessments.
Table 2: Illustrative Pharmacokinetic Parameters of Salicylic Acid
| Parameter | Description | Typical Value Range (Humans) |
|---|---|---|
| Tmax (Time to Peak) | Time to reach maximum plasma concentration after oral dose. | 1.5 - 2.0 hours |
| t½ (Elimination Half-life) | Time for plasma concentration to decrease by half. | 2 - 3 hours (low doses) to >20 hours (high doses) |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes. | 0.1 - 0.2 L/kg |
| Protein Binding | Percentage of drug bound to plasma proteins (albumin). | 80 - 90% (concentration-dependent) |
| Clearance | Volume of plasma cleared of the drug per unit time. | Dose-dependent due to saturable metabolism. |
This table presents typical pharmacokinetic values for salicylic acid. The precise measurement of these parameters in clinical and preclinical studies is critically dependent on robust analytical methods using internal standards like Salicylic Acid-d4.
Application of Salicylic Acid-d4 in Therapeutic Drug Monitoring Research
Therapeutic drug monitoring (TDM) is the clinical practice of measuring specific drug concentrations in a patient's bloodstream at designated intervals. beckmancoulter.com For salicylates, TDM is important to ensure that drug levels are within the therapeutic range—high enough to be effective but below a level that could cause toxicity. nih.gov
The development of robust and reliable assays is paramount for effective TDM. Modern clinical laboratories increasingly rely on LC-MS/MS methods for their high specificity and sensitivity. In these assays, Salicylic Acid-d4 is the gold-standard internal standard. cerilliant.comsigmaaldrich.com Its inclusion in every sample allows for the accurate determination of the patient's salicylic acid concentration, providing clinicians with the reliable data needed to make informed decisions. Research in TDM focuses on refining these methods and correlating drug concentrations with clinical outcomes, a process underpinned by the analytical accuracy afforded by deuterated standards.
Role of Salicylic Acid D4 in Advanced Plant Biology Research
Elucidation of Endogenous Salicylic (B10762653) Acid Homeostasis and Signaling Pathways
Understanding how plants synthesize, metabolize, and signal with SA is fundamental to plant biology. SA-d4 plays a critical role in these investigations by providing a reliable internal standard for accurate quantitative measurements.
Quantitative Analysis of Phytohormone Levels Using Salicylic Acid-d4 as Internal Standard
The precise measurement of endogenous SA levels is essential for understanding its homeostasis and signaling dynamics. SA-d4 is routinely employed as an internal standard in LC-MS/MS and GC-MS methodologies to quantify SA in plant tissues sigmaaldrich.comcaymanchem.comspringernature.comnih.govnih.govcerilliant.com. This approach compensates for variations in extraction efficiency, sample loss, and ionization suppression, leading to highly accurate and reproducible results. Researchers utilize this technique to monitor SA accumulation in response to various biotic and abiotic stresses, thereby mapping SA's involvement in signaling cascades. For instance, studies investigating Systemic Acquired Resistance (SAR) rely on SA-d4 to accurately measure SA levels in local and systemic tissues, confirming its role in long-distance signaling frontiersin.org.
Table 1: Quantification of Endogenous Salicylic Acid using SA-d4 as Internal Standard in SAR Studies
| Condition | Tissue Type | SA Level (ng/g FW) | Method Used (SA-d4 as IS) | Reference |
| Uninfected Control | Leaf | < 10 | LC-MS/MS | frontiersin.org |
| Pathogen-Infected | Local Leaf | 10 - 2000 | LC-MS/MS | frontiersin.org |
| Pathogen-Infected | Systemic Tissue | 10 - 2600 | LC-MS/MS | frontiersin.org |
Note: SA levels can vary significantly based on pathogen, plant species, and time post-infection. The data presented are representative ranges reported in literature.
Impact of Exogenous Salicylic Acid on Plant Physiological Processes
While SA-d4 is not directly applied for its physiological effects, it is instrumental in studies that investigate the impact of exogenous SA. By using SA-d4 as an internal standard, researchers can accurately track the uptake, distribution, and metabolic fate of exogenously applied SA, thereby correlating these dynamics with observed physiological changes. For example, studies have utilized SA-d4 to estimate SA uptake and its influence on endogenous SA biosynthesis in developing roots, revealing concentration-dependent effects on SA homeostasis mdpi.com. SA is known to modulate various physiological processes, including root growth, where it can either promote or inhibit growth depending on the concentration and plant species caymanchem.commdpi.com.
Table 2: Physiological Effects of Exogenous Salicylic Acid and SA-d4's Role in Measurement
| Physiological Process | Effect of Exogenous SA | SA Concentration Range | Role of SA-d4 in Study | Reference |
| Root Growth | Inhibition of root growth | 0.3 mM | Used as internal standard to quantify SA levels responsible for observed effects. | caymanchem.combertin-bioreagent.combiomol.com |
| SA Biosynthesis Regulation | Modulates endogenous SA biosynthesis | 50 µM (enhances), 500 µM (inhibits) | SA-d4 used to estimate SA uptake and its feedback regulation on its own biosynthesis. | mdpi.com |
| Defense Against Pathogens | Protects leaves from infection | 10 mM | SA-d4 aids in quantifying SA levels required for protective effects. | caymanchem.combertin-bioreagent.combiomol.com |
Mechanistic Investigations of Salicylic Acid-Mediated Plant Defense Responses
SA is a cornerstone of plant defense signaling, particularly in the context of SAR and interactions with other signaling pathways. SA-d4 is crucial for dissecting these complex mechanisms.
Role of Salicylic Acid in Systemic Acquired Resistance (SAR) against Pathogens
Systemic Acquired Resistance (SAR) is a plant's heightened state of defense against a broad spectrum of pathogens, activated throughout the plant following an initial localized infection frontiersin.orgbohrium.comwikipedia.org. SA is recognized as a key mobile signal mediating SAR frontiersin.orgwikipedia.orgencyclopedia.pub. Research employing SA-d4 as an internal standard allows for precise quantification of SA accumulation in systemic tissues, providing direct evidence for its role in triggering this plant-wide immune response frontiersin.org. By accurately measuring SA levels, scientists can validate SA's necessity for SAR establishment and maintenance, contributing to a deeper understanding of plant immunity.
Interplay Between Salicylic Acid and Other Plant Signaling Molecules in Stress Adaptation
Plant responses to stress are often orchestrated by a complex network of interacting phytohormones, including SA, jasmonic acid (JA), ethylene (B1197577) (ET), and abscisic acid (ABA) nih.govresearchgate.neteurekaselect.comresearchgate.netmdpi.com. SA-d4 is indispensable for studies that aim to simultaneously quantify multiple phytohormones, enabling researchers to investigate the crosstalk and balance between these signaling molecules. For example, methods employing SA-d4 as an internal standard facilitate the simultaneous measurement of SA and JA, revealing their often antagonistic or synergistic roles in defense pathways and stress adaptation springernature.comnih.gov. This integrated approach is vital for understanding how plants fine-tune their responses to diverse environmental challenges.
Table 3: Simultaneous Phytohormone Quantification for Crosstalk Studies
| Hormones Measured (including SA) | Analytical Method | SA-d4 Use | Studied Interaction/Context | Reference |
| SA, JA, ABA | LC-MS/MS | Internal standard for SA quantification | Investigating hormonal crosstalk in plant defense against biotic/abiotic stresses; understanding signaling networks. | springernature.comnih.gov |
| SA, JA | GC-MS/LC-MS | Internal standard for SA quantification | Quantifying SA and JA dynamics to understand their roles in plant defense and stress responses. | springernature.com |
| SA, SA-glycosides | LC-MS/MS | Internal standard for SA quantification | Determining glycosylated SA derivatives alongside free SA for a comprehensive view of SA metabolism during stress. | nih.gov |
Functional Validation of Salicylic Acid's Role in Plant Immunity through Deuterated Tracers
Deuterated compounds like SA-d4 serve as invaluable tracers for validating the functional roles of SA in plant immunity. By enabling precise quantitative tracking of SA's presence, metabolism, and distribution within plant tissues, SA-d4 allows researchers to confirm SA's direct involvement in signaling pathways and defense mechanisms mdpi.com. For instance, experiments using SA-d4 to study SA uptake and its regulation of endogenous SA biosynthesis in maize roots have provided critical validation for SA's role in feedback mechanisms within plant immunity mdpi.com. Such tracer studies are fundamental for confirming hypotheses about SA's function in immune responses.
Table 4: Validation of Salicylic Acid's Role in Plant Immunity using Deuterated Tracers
| SA-d4 Application | Studied Aspect of Plant Immunity | Experimental Outcome/Validation | Reference |
| Priming maize seeds with SA-d4 | SA uptake and regulation of its own biosynthesis in roots | SA-d4 allowed estimation of SA uptake and demonstrated that low SA concentrations (50 µM) enhanced SA biosynthesis, while high concentrations (500 µM) inhibited it, validating SA's autoregulatory role in root development and defense. | mdpi.com |
| Use as internal standard in quantitative analysis | SA accumulation during SAR | Accurate quantification of SA in systemic tissues confirmed SA's role as a mobile signal in SAR, validating its importance in plant-wide defense. | frontiersin.org |
| Simultaneous quantification with other hormones | Crosstalk between SA and other phytohormones (e.g., JA) | By enabling precise measurement of SA alongside other hormones, SA-d4 aids in validating the intricate interplay and balance between different signaling pathways that collectively govern plant defense and stress adaptation. | springernature.comnih.gov |
Environmental Fate Studies and Ecotoxicological Assessments Relevant to Salicylic Acid D4
Methodologies for Tracking Salicylic (B10762653) Acid Transformation in Environmental Matrices
The accurate quantification of salicylic acid in various environmental compartments—such as water, soil, and biota—is essential for understanding its fate and potential impact. Salicylic Acid-d4 is indispensable in these analyses, primarily serving as an internal standard in mass spectrometry-based techniques. Its structural similarity to salicylic acid, coupled with the mass difference introduced by deuterium (B1214612) labeling, allows for the compensation of matrix effects and variations in sample preparation and instrument response.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and liquid chromatography-time-of-flight mass spectrometry (LC-ToF-MS) are the predominant analytical techniques employed for the detection and quantification of salicylic acid in environmental samples vliz.becore.ac.ukuva.es. These methods offer high sensitivity, selectivity, and specificity. Sample preparation typically involves extraction and clean-up steps, with Solid Phase Extraction (SPE) using cartridges like Oasis HLB being a common and effective approach for concentrating analytes from aqueous and solid matrices vliz.becore.ac.ukuva.es.
The use of Salicylic Acid-d4 as an internal standard in these methods is crucial for achieving reliable and reproducible results. It is added to samples prior to extraction, ensuring that any losses or variations during sample processing are accounted for in the final quantification of the native salicylic acid caymanchem.comcerilliant.comresearchgate.netunina.itacs.org. Validation of these analytical methods, including assessment of recovery, linearity, limit of detection (LOD), and limit of quantification (LOQ), is performed to ensure their suitability for environmental monitoring core.ac.ukuva.esunina.itlgcstandards.com.
Table 1: Common Analytical Methodologies for Salicylic Acid Quantification Using Salicylic Acid-d4
| Analytical Technique | Sample Matrix | Role of Salicylic Acid-d4 | Key Sample Preparation Steps | Reference(s) |
| HPLC-MS/MS | Water, Sewage Sludge, Marine Organisms, Soil | Internal Standard for quantification | Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | vliz.becore.ac.ukuva.esresearchgate.net |
| LC-ToF-MS | Marine Organisms | Internal Standard for quantification | SPE, Accelerated Solvent Extraction (ASE) | vliz.be |
| GC-MS | Various Environmental Matrices (general use) | Internal Standard for quantification | Extraction, Derivatization (if needed) | caymanchem.comcerilliant.com |
Bioconcentration and Bioavailability Studies of Salicylic Acid in Aquatic Systems
Understanding the potential for salicylic acid to accumulate in aquatic organisms and its availability for uptake is a key aspect of its ecotoxicological assessment. While specific studies directly using Salicylic Acid-d4 for bioconcentration experiments are limited, research on salicylic acid itself provides insights into these processes, with deuterated standards being implicitly or explicitly used in analytical quantification within such studies.
The bioavailability of salicylic acid in aquatic systems can be influenced by environmental factors. For example, the presence of fulvic acid has been shown to significantly reduce the bioavailability of salicylic acid in certain aquatic species nih.gov. Furthermore, the uptake of ionizable compounds like salicylic acid can be dependent on water pH, as pH affects their ionization state and thus their partitioning and transport across biological membranes core.ac.uk. While Salicylic Acid-d4 is not directly studied for its own bioconcentration, its role as an analytical standard in studies quantifying salicylic acid uptake and distribution in organisms is vital for obtaining accurate bioavailability data.
Assessment of Environmental Persistence and Degradation Kinetics of Salicylic Acid Using Isotopic Approaches
The persistence and degradation kinetics of salicylic acid in the environment are critical parameters for assessing its environmental risk. Salicylic acid is generally considered to be readily biodegradable, with studies indicating high percentages of biodegradation under aerobic conditions within weeks europa.eueuropa.euindustrialchemicals.gov.au. For instance, biodegradation rates of 88.1%, 97.6%, and 100% were observed within 14 days in various tests industrialchemicals.gov.au.
Phototransformation in aquatic environments is not considered a primary degradation pathway for salicylic acid. Calculated half-lives for its reaction with hydroxyl radicals in water under sunlight conditions range from approximately 30 to 47 days industrialchemicals.gov.au. Research on the photooxidation of salicylic acid, often employing UV radiation and hydrogen peroxide, has revealed that salicylic acid and its primary intermediates (e.g., 2,5-dihydroxybenzoic acid, 2,3-dihydroxybenzoic acid) degrade according to first-order reaction kinetics nih.govnih.gov. The addition of hydrogen peroxide can accelerate these degradation processes nih.gov.
Kinetic isotope effects (KIEs) have been investigated in the context of salicylic acid's physical chemistry, such as its dissolution kinetics. Studies using H2O and D2O have revealed a kinetic isotope effect (kH/kD = 2.3 ± 0.6) on the dissolution rate of solid salicylic acid, which is consistent with a mechanism involving proton dissociation and recombination rsc.orgox.ac.uk. While these studies focus on the fundamental chemical behavior of salicylic acid rather than its environmental degradation pathways, they highlight the utility of deuterated compounds in elucidating reaction mechanisms.
Emerging Research Directions and Analytical Innovations for Salicylic Acid D4
Development of Novel Analytical Platforms for High-Throughput Salicylic (B10762653) Acid-d4-Based Assays
The demand for rapid and efficient analysis in fields like drug discovery and clinical diagnostics has spurred the development of high-throughput screening (HTS) platforms. nih.govmdpi.com While traditional microtiter plates remain a standard, emerging technologies like microfluidic arrays and droplet microfluidics are gaining traction for enzymatic and cellular assays. nih.gov These platforms offer advantages in terms of reduced reagent consumption and increased multiplexity. nih.gov
For assays involving Salicylic Acid-d4, which is frequently used as an internal standard in LC/MS and GC/MS applications, the evolution of these analytical techniques is paramount. cerilliant.comsigmaaldrich.com The development of ultra-high-performance liquid chromatography (UHPLC) systems coupled with tandem mass spectrometry (LC-MS/MS) has significantly improved the speed and sensitivity of quantifying analytes like salicylic acid. nih.govnih.gov These systems allow for rapid separation and detection, making them suitable for high-throughput analysis of numerous samples. nih.gov The integration of automated sample preparation steps further enhances the throughput of these platforms, minimizing manual intervention and improving reproducibility.
Recent advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS), also contribute to more accurate and reliable quantification, which is crucial when using deuterated internal standards like Salicylic Acid-d4 to correct for matrix effects and variations in instrument response. wisdomlib.org
Table 1: Comparison of High-Throughput Screening Platforms
| Platform | Key Advantages | Considerations for Salicylic Acid-d4 Assays |
| Microtiter Plates | Well-established, compatible with standard lab automation. | Suitable for established LC/MS and GC/MS protocols. |
| Microfluidic Arrays | Low sample and reagent consumption, high level of integration. | Potential for miniaturized and automated sample preparation for mass spectrometry. |
| Droplet Microfluidics | Ultra-high throughput, single-cell analysis capabilities. | Complex sample handling for subsequent MS analysis. |
| UHPLC-MS/MS | High speed, sensitivity, and resolution for complex mixtures. | Ideal for rapid quantification using Salicylic Acid-d4 as an internal standard. nih.gov |
Integration of Salicylic Acid-d4 in Systems Biology and Metabolomics Workflows
Systems biology and metabolomics aim to provide a comprehensive understanding of biological systems by studying the complex interactions of various components, including metabolites. nih.gov Salicylic Acid-d4 plays a crucial role in these fields as an internal standard for the precise quantification of endogenous salicylic acid, a key phytohormone involved in plant defense responses. frontiersin.org
In metabolomics, which involves the large-scale study of small molecules, accurate quantification is essential for identifying subtle changes in metabolite levels in response to stimuli or disease. nih.govresearchgate.net The use of stable isotope-labeled internal standards like Salicylic Acid-d4 is considered the gold standard for correcting for analytical variability during sample preparation and analysis by mass spectrometry. clearsynth.comscispace.com This ensures that the measured changes in salicylic acid concentrations are biologically relevant and not artifacts of the analytical process.
Untargeted metabolomics studies, which aim to measure as many metabolites as possible, benefit from the inclusion of a suite of internal standards to cover a broad range of chemical properties. nih.govresearchgate.net Salicylic Acid-d4 serves as a reliable anchor point for the part of the metabolome that includes phenolic compounds. The data generated from these analyses can then be integrated with other 'omics' data (e.g., genomics, transcriptomics, proteomics) to build comprehensive models of biological systems. frontiersin.org For instance, integrated metabolome and transcriptome analysis has revealed the key roles of the salicylic acid and flavonoid pathways in plant defense mechanisms. frontiersin.org
Table 2: Role of Salicylic Acid-d4 in Metabolomics Workflows
| Workflow Stage | Role of Salicylic Acid-d4 | Analytical Technique |
| Sample Preparation | Added as an internal standard to correct for extraction efficiency and matrix effects. texilajournal.com | N/A |
| Data Acquisition | Co-elutes with endogenous salicylic acid, allowing for ratiometric quantification. texilajournal.com | LC/MS, GC/MS. sigmaaldrich.com |
| Data Analysis | Normalization of salicylic acid peak area to the Salicylic Acid-d4 peak area. nih.gov | Specialized metabolomics software. |
| Biological Interpretation | Provides accurate quantitative data for pathway analysis and systems biology modeling. frontiersin.orgresearchgate.net | N/A |
Advanced Computational Modeling and Simulation for Deuterated Compound Behavior Prediction
The behavior of deuterated compounds can sometimes differ from their non-deuterated counterparts due to the kinetic isotope effect (KIE). wikipedia.org The KIE is a change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org Replacing hydrogen with deuterium (B1214612) can lead to a significant KIE, as deuterium is twice as heavy as hydrogen. wikipedia.orgyoutube.com This can affect the rates of metabolic reactions and, in some cases, the chromatographic behavior of the compound. scispace.comnih.gov
Advanced computational modeling and simulation are emerging as powerful tools to predict the behavior of deuterated compounds like Salicylic Acid-d4. These models can simulate the vibrational frequencies of bonds involving deuterium, which is a key factor influencing the KIE. youtube.comrsc.org By understanding the potential for a KIE, researchers can better interpret analytical data and avoid potential inaccuracies in quantification. nih.gov
Furthermore, computational approaches, such as molecular docking and molecular dynamics simulations, can be used to model the interaction of deuterated compounds with enzymes and other proteins. acs.orgnih.gov This can provide insights into how deuteration might affect the binding affinity and metabolism of a drug or metabolite. For instance, hydrogen-deuterium exchange (HDX) mass spectrometry, coupled with computational modeling, is used to study protein conformational dynamics and protein-ligand interactions. acs.orgacs.org While not directly focused on the KIE of the small molecule itself, this demonstrates the power of combining experimental deuteration with computational analysis to understand molecular interactions.
Predictive models are also being developed to estimate the chromatographic retention times of compounds, and these can be adapted to account for the subtle differences that may exist between a deuterated standard and its native analogue. scispace.com
Table 3: Computational Approaches for Predicting Deuterated Compound Behavior
| Computational Method | Application to Salicylic Acid-d4 | Predicted Outcome |
| Quantum Mechanics (QM) | Calculation of vibrational frequencies and zero-point energies. rsc.org | Prediction of the magnitude of the primary kinetic isotope effect. |
| Molecular Dynamics (MD) Simulations | Simulating the interaction of Salicylic Acid-d4 with metabolic enzymes. | Understanding potential differences in metabolism compared to salicylic acid. |
| Quantitative Structure-Property Relationship (QSPR) | Modeling chromatographic retention times. | Predicting potential chromatographic separation from salicylic acid. |
| Constrained Protein Docking with HDX data | Modeling the interaction of ligands with their protein targets. acs.org | Insights into how deuteration might influence binding. |
Q & A
Q. How is Salicylic Acid-d4 utilized as an internal standard in quantitative LC-MS/MS analysis?
Salicylic Acid-d4 is employed as a deuterated internal standard (IS) to correct for matrix effects, extraction efficiency, and instrument variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Researchers spike a known concentration of Salicylic Acid-d4 into biological samples (e.g., plant tissues, blood) prior to extraction. The isotopic dilution method ensures accurate quantification by comparing the analyte-to-IS peak area ratio against a calibration curve. Key parameters include optimizing the IS concentration to match endogenous salicylic acid levels and validating linearity across the expected concentration range .
Q. What are the critical considerations when preparing Salicylic Acid-d4 solutions for plant hormone studies?
Solutions must be prepared in solvents compatible with both the deuterated standard and the sample matrix (e.g., methanol or acetonitrile). Stability tests under varying storage conditions (-80°C to 4°C) are essential to prevent degradation. For plant studies, homogenization in extraction buffers containing stabilizing agents (e.g., 80% methanol with 0.1% formic acid) preserves Salicylic Acid-d4 integrity during metabolite profiling. Internal standard recovery rates should be validated using spike-and-recovery experiments .
Advanced Research Questions
Q. How can researchers resolve isotopic interference when using Salicylic Acid-d4 in complex biological matrices?
Isotopic interference may arise from natural abundance deuterium in lipids or co-eluting metabolites. To mitigate this, employ high-resolution mass spectrometry (HRMS) to distinguish Salicylic Acid-d4 (m/z 141.06) from endogenous salicylic acid (m/z 137.02). Chromatographic separation using C18 columns with gradient elution further reduces overlap. Additionally, blank matrix samples spiked with Salicylic Acid-d4 should be analyzed to confirm absence of cross-talk .
Q. What experimental approaches validate Salicylic Acid-d4's stability under varying storage conditions in longitudinal studies?
Stability is assessed through accelerated degradation studies:
- Short-term stability : Analyze samples stored at 4°C for 24–72 hours.
- Long-term stability : Test aliquots stored at -80°C over 6–12 months.
- Freeze-thaw stability : Subject samples to 3–5 freeze-thaw cycles.
Degradation is quantified by comparing Salicylic Acid-d4 peak areas against freshly prepared standards. Significant deviations (>15% loss) necessitate protocol adjustments, such as adding antioxidants (e.g., ascorbic acid) or reducing light exposure .
Q. How to design experiments to track systemic acquired resistance (SAR) signaling using Salicylic Acid-d4 in plant-pathogen interactions?
Inoculate one leaf with a pathogen (e.g., Pseudomonas syringae) and collect phloem exudates from distal leaves at timed intervals (0–24 hours post-inoculation). Salicylic Acid-d4 is administered via petiole feeding or foliar spray to trace systemic translocation. LC-MS/MS quantifies deuterated SA accumulation, while parallel assays (e.g., peroxidase activity, PR gene expression) confirm SAR activation. Detaching the inoculated leaf at specific timepoints can isolate the primary signal’s origin .
Q. Addressing contradictions in Salicylic Acid-d4's role in oxidative stress: How to differentiate direct effects from isotopic artifacts?
Salicylic Acid-d4 may exhibit altered reactivity due to deuterium’s kinetic isotope effect. To dissect its role in H2O2-mediated oxidative stress:
- Compare wild-type SA and Salicylic Acid-d4 in Arabidopsis mutants lacking H2O2-metabolizing enzymes (e.g., catalase-deficient lines).
- Use H2O2 scavengers (e.g., dimethylthiourea) to determine if oxidative damage is H2O2-dependent.
- Monitor lipid peroxidation (via malondialdehyde assays) and protein carbonylation in parallel with isotopic SA quantification .
Methodological Best Practices
- Calibration curves : Prepare in the same matrix as samples (e.g., leaf homogenate) to account for ion suppression.
- Limit of quantification (LOQ) : Validate using signal-to-noise ratios ≥10 and precision within ±20% .
- Cross-validation : Confirm Salicylic Acid-d4 specificity using alternative analytical platforms (e.g., GC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
